Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a cyclohexyl group, a thiophene ring, and a dihydropyrimido[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dihydropyrimido[1,2-a]benzimidazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the dihydropyrimido[1,2-a]benzimidazole core can produce different hydrogenated derivatives.
Scientific Research Applications
Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-methyl-4-(phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Cyclohexyl 2-methyl-4-(furan-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Cyclohexyl 2-methyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Uniqueness
Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired .
Properties
Molecular Formula |
C22H23N3O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
cyclohexyl 2-methyl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O2S/c1-14-19(21(26)27-15-8-3-2-4-9-15)20(18-12-7-13-28-18)25-17-11-6-5-10-16(17)24-22(25)23-14/h5-7,10-13,15,20H,2-4,8-9H2,1H3,(H,23,24) |
InChI Key |
GOGIQDUVBDUWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CS4)C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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